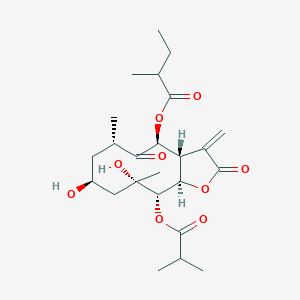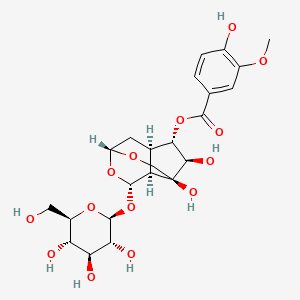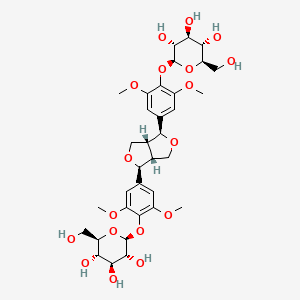
地梢花苷 B
描述
地梢花苷 B 是一种主要从地梢花 (Dipsacus azureus Schrenk) 植物中分离出来的三萜苷 。它是一种主要的生物活性皂苷,以其多样的生物活性而闻名。 该化合物由一个异构皂苷四糖结构组成,其 O-糖苷部分包含 O-α-L-鼠李糖基-(1 → 2)-α-L-阿拉伯糖基,O-酰基部分包含龙胆二糖 .
科学研究应用
地梢花苷 B 具有广泛的科学研究应用:
作用机制
地梢花苷 B 通过各种分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
Dipsacoside B plays a crucial role in biochemical reactions, particularly in hepatoprotection and neuroprotection. It interacts with several enzymes and proteins, including mitochondrial E3 ubiquitin ligase 1 (Mul1), dynamin-related protein 1 (Drp1), and mitofusin 2 (Mfn2). These interactions help modulate mitochondrial dynamics, reduce oxidative stress, and enhance cellular survival . Additionally, Dipsacoside B has been shown to inhibit acetaminophen-induced apoptosis in HepG2 cells by promoting autophagy and reducing reactive oxygen species production .
Cellular Effects
Dipsacoside B exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances autophagy and inhibits apoptosis, thereby protecting against acetaminophen-induced liver injury . In neuronal cells, Dipsacoside B improves mitochondrial function and reduces cell death in ischemic stroke models . It also influences cell signaling pathways, such as the Akt/mTOR pathway, which plays a role in autophagy and apoptosis regulation .
Molecular Mechanism
At the molecular level, Dipsacoside B exerts its effects through several mechanisms. It binds to and inhibits mitochondrial E3 ubiquitin ligase 1 (Mul1), leading to improved mitochondrial function and reduced oxidative stress . Dipsacoside B also upregulates the expression of phosphatase and tension homolog (PTEN), which inhibits the migration and proliferation of vascular smooth muscle cells . Furthermore, it promotes autophagy by activating the Akt/mTOR pathway and inhibiting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dipsacoside B have been observed to change over time. It has been shown to be stable and effective in promoting autophagy and inhibiting apoptosis in both in vitro and in vivo models . Long-term studies have demonstrated its ability to maintain mitochondrial function and reduce oxidative stress, contributing to its protective effects against cellular injury .
Dosage Effects in Animal Models
The effects of Dipsacoside B vary with different dosages in animal models. In a mouse model of acetaminophen-induced liver injury, a dosage of 50 mg/kg was found to be effective in reducing liver damage and promoting autophagy . Higher doses may lead to adverse effects, such as increased oxidative stress and cellular toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Dipsacoside B is involved in several metabolic pathways, including those related to autophagy and mitochondrial function. It interacts with enzymes such as mitochondrial E3 ubiquitin ligase 1 (Mul1) and proteins like dynamin-related protein 1 (Drp1) and mitofusin 2 (Mfn2), which play crucial roles in maintaining mitochondrial dynamics and reducing oxidative stress . These interactions help regulate metabolic flux and maintain cellular homeostasis.
Transport and Distribution
Within cells and tissues, Dipsacoside B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution is essential for its therapeutic effects, as it ensures that Dipsacoside B reaches the sites where it can exert its protective actions.
Subcellular Localization
Dipsacoside B is localized in several subcellular compartments, including mitochondria and lysosomes. Its activity and function are influenced by its localization, as it interacts with mitochondrial proteins to enhance mitochondrial function and reduce oxidative stress . Additionally, Dipsacoside B promotes autophagy by targeting lysosomes and facilitating the removal of damaged cellular components .
准备方法
合成路线和反应条件: 地梢花苷 B 的合成涉及从天然来源,如忍冬 (Lonicera confusa DC) 的花蕾中提取 。该过程通常包括:
提取: 植物材料用甲醇或乙醇等溶剂进行溶剂提取。
纯化: 然后,使用高效液相色谱 (HPLC) 等色谱技术对提取物进行纯化,以分离this compound。
工业生产方法: this compound 的工业生产遵循类似的提取和纯化方法,但规模更大。 使用先进的色谱技术确保化合物的高纯度和高产率 .
化学反应分析
反应类型: 地梢花苷 B 会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾等试剂氧化。
还原: 可以使用硼氢化钠等还原剂进行还原反应。
取代: 取代反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 氢氧化钠等亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能生成羧酸,而还原可能生成醇 .
相似化合物的比较
地梢花苷 B 与其他三萜苷进行比较,例如:
- 大花藤苷 B
- 大花藤苷 A
- 大花藤苷 B
独特性: this compound 的独特之处在于其特殊的糖苷和酰基部分,这些部分使其具有独特的生物活性。 虽然其他类似化合物如大花藤苷 B 和大花藤苷 A 也表现出生物活性,但this compound 的特定结构使其能够与分子靶点进行独特的相互作用 .
类似化合物:
- 大花藤苷 B
- 大花藤苷 A
- 大花藤苷 B
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPLPBCJRRNZHM-ICUGHKHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33289-85-9 | |
| Record name | Dipsacoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPSACOSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)
![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1259617.png)

![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)




![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)

